4-methyl-N-(1-{2-[(4-nitrophenyl)carbonyl]-3-[2-(pentyloxy)phenyl]diaziridin-1-yl}-1-oxo-3-phenylpropan-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-(1-{2-[(4-nitrophenyl)carbonyl]-3-[2-(pentyloxy)phenyl]diaziridin-1-yl}-1-oxo-3-phenylpropan-2-yl)benzenesulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a diaziridine ring, a nitrophenyl group, and a benzenesulfonamide moiety, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(1-{2-[(4-nitrophenyl)carbonyl]-3-[2-(pentyloxy)phenyl]diaziridin-1-yl}-1-oxo-3-phenylpropan-2-yl)benzenesulfonamide typically involves multiple steps, including the formation of the diaziridine ring and the introduction of the nitrophenyl and benzenesulfonamide groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s high purity.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(1-{2-[(4-nitrophenyl)carbonyl]-3-[2-(pentyloxy)phenyl]diaziridin-1-yl}-1-oxo-3-phenylpropan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine.
Substitution: The diaziridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-methyl-N-(1-{2-[(4-nitrophenyl)carbonyl]-3-[2-(pentyloxy)phenyl]diaziridin-1-yl}-1-oxo-3-phenylpropan-2-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-N-(1-{2-[(4-nitrophenyl)carbonyl]-3-[2-(pentyloxy)phenyl]diaziridin-1-yl}-1-oxo-3-phenylpropan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s diaziridine ring can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The nitrophenyl group may also play a role in its activity by participating in redox reactions.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(2-methyl-5-nitrophenyl)benzenesulfonamide
- 4-methyl-N-(2-((naphthalen-1-ylmethylene)-amino)-phenyl)benzenesulfonamide
- 4-methyl-N-(2-(4-methylphenyl)-1-(((2-phenylethyl)amino)carbonyl)vinyl)benzamide
Uniqueness
4-methyl-N-(1-{2-[(4-nitrophenyl)carbonyl]-3-[2-(pentyloxy)phenyl]diaziridin-1-yl}-1-oxo-3-phenylpropan-2-yl)benzenesulfonamide is unique due to its combination of a diaziridine ring, nitrophenyl group, and benzenesulfonamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Properties
Molecular Formula |
C35H36N4O7S |
---|---|
Molecular Weight |
656.7 g/mol |
IUPAC Name |
4-methyl-N-[1-[2-(4-nitrobenzoyl)-3-(2-pentoxyphenyl)diaziridin-1-yl]-1-oxo-3-phenylpropan-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C35H36N4O7S/c1-3-4-10-23-46-32-14-9-8-13-30(32)33-37(34(40)27-17-19-28(20-18-27)39(42)43)38(33)35(41)31(24-26-11-6-5-7-12-26)36-47(44,45)29-21-15-25(2)16-22-29/h5-9,11-22,31,33,36H,3-4,10,23-24H2,1-2H3 |
InChI Key |
KLAXDZYINVRTAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=CC=C1C2N(N2C(=O)C(CC3=CC=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)C)C(=O)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.